2-(1-Methyl-1H-indol-3-yl)-ethanol
Overview
Description
2-(1-Methyl-1H-indol-3-yl)-ethanol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring substituted with a methyl group at the nitrogen atom and an ethanol group at the 3-position. Indole derivatives are known for their diverse biological activities and are widely studied in various fields of science.
Mechanism of Action
Target of Action
It’s structurally similar to other indole derivatives, which have been found to interact with various targets such as the histone acetyltransferase kat2b .
Mode of Action
For instance, some indole derivatives have been found to inhibit tubulin polymerization , which can disrupt cell division and lead to cell death.
Biochemical Pathways
Given the structural similarity to other indole derivatives, it’s plausible that this compound could affect pathways related to cell division and growth, given the known effects of similar compounds on tubulin polymerization .
Result of Action
Based on the known effects of similar indole derivatives, it’s plausible that this compound could induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .
Biochemical Analysis
Biochemical Properties
It is known that indoles, the core structure of this compound, play a significant role in biochemical reactions . Indoles are often considered as a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles .
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties
Molecular Mechanism
Indole derivatives have been found to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that indole derivatives can be synthesized rapidly, with total reaction times under 30 minutes . This suggests that 2-(1-Methyl-1H-indol-3-yl)-ethanol could potentially be used in time-sensitive applications.
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-indol-3-yl)-ethanol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would be 1-methylindole and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are commonly used in these reactions to facilitate the formation of the indole ring and subsequent functionalization.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-indol-3-yl)-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 2-(1-Methyl-1H-indol-3-yl)-acetaldehyde or 2-(1-Methyl-1H-indol-3-yl)-acetic acid.
Reduction: 2-(1-Methyl-1H-indolin-3-yl)-ethanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1-Methyl-1H-indol-3-yl)-ethanol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
1-Methylindole: A simpler indole derivative with a methyl group at the nitrogen atom.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
2-(1-Methyl-1H-indol-3-yl)-ethanol is unique due to the presence of both a methyl group at the nitrogen atom and an ethanol group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-8-9(6-7-13)10-4-2-3-5-11(10)12/h2-5,8,13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCATDJGVMANRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482276 | |
Record name | 2-(1-Methyl-1H-indol-3-yl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2532-74-3 | |
Record name | 2-(1-Methyl-1H-indol-3-yl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methyl-1H-indol-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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